2-{[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]carbonyl}-3-pyridinol -

2-{[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]carbonyl}-3-pyridinol

Catalog Number: EVT-5521180
CAS Number:
Molecular Formula: C21H26FN3O2
Molecular Weight: 371.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action
  • Receptor binding: The molecule could bind to specific receptors in the body, such as histamine receptors or σ1 receptors, either activating or blocking their downstream signaling pathways. [, ]
  • Enzyme inhibition: The compound might inhibit the activity of certain enzymes, potentially kinases, by interfering with their catalytic activity or substrate binding. [, ]
Applications
  • Drug discovery: It could serve as a starting point for the development of novel therapeutics targeting histamine receptors [, ], σ1 receptors [], or specific kinases []. By modifying its structure and evaluating its biological activity, researchers could potentially optimize its potency, selectivity, and pharmacokinetic properties for specific therapeutic applications.

Compound Description: This compound, denoted as 1•HCl, functions as an H3 receptor antagonist. []

Relevance: While sharing the 1,4-diazepane core and a 4-fluorobenzyl substituent with the target compound, 1•HCl diverges with a distinct (6-(4-fluorophenoxy)pyridin-3-yl)methanone moiety replacing the 2-(3-pyridinol)carbonyl group. This difference potentially influences its binding affinity and selectivity for H3 receptors compared to the target compound. []

3-((5-(4-Cyclobutyl-1,4-diazepane-1-carbonyl)pyridin-2-yl)oxy)benzonitrile hydrochloride

Compound Description: Identified as 2•HCl, this compound also exhibits H3 receptor antagonist activity. []

Relevance: 2•HCl shares a closer structural resemblance to the target compound, particularly in the (5-(4-cyclobutyl-1,4-diazepane-1-carbonyl)pyridin-2-yl)oxy fragment. The primary distinction lies in the substitution of the 3-pyridinol's hydroxyl group with a benzonitrile moiety. This alteration likely impacts its pharmacological profile, particularly its H3 receptor binding affinity and selectivity, compared to 2-{[4-(4-Fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]carbonyl}-3-pyridinol. []

5-(2-((3-(1,4-Diazepan-1-yl)phenyl)amino)pyrimidin-4-yl)-N,4-dimethylthiazol-2-amine

Compound Description: This compound serves as a starting point for designing selective CDK9 inhibitors, demonstrating a preference for the “inward” conformation within the CDK9 binding site. []

Relevance: Although this compound lacks the 4-fluorobenzyl and isopropyl substituents present in the target compound, both share the central 1,4-diazepane ring system. This shared feature suggests a possible interaction with similar protein targets, albeit with potentially different affinities and selectivities. Understanding the structural basis for the "inward" conformation preference of this compound could offer insights into the binding mode of the target compound with related targets. []

6-Methyl-12-oxa-3,6-diaza-2(4,2)-pyrimidina-1,4(1,3)-dibenzenacyclododecaphan-8-ene

Compound Description: This macrocyclic compound (43) was synthesized as a model system to optimize the ring-closing metathesis (RCM) reaction during the development of selective CDK9 inhibitors. []

Relevance: Although structurally distinct from the target compound, compound 43 provides valuable information regarding the feasibility of synthesizing macrocyclic structures related to CDK9 inhibition. The successful synthesis of 43, despite its limited activity, highlights the potential of using RCM to generate diverse macrocycles that could potentially interact with CDK9, like the target compound. []

11-Oxa-3-aza-2(4,2)-pyrimidina-5(1,4)-piperazina-1,4(1,3)-dibenzenacycloundecaphan-7-ene

Compound Description: This macrocyclic compound (44) was successfully synthesized through RCM and served as a template for further structural modifications aimed at enhancing CDK9 inhibitory activity and selectivity. []

11-Oxa-3-aza-2(4,2)-pyrimidina-5(1,4)-piperazina-1,4(1,3)-dibenzenacycloundecaphan-7-ene-1-carbonitrile

Compound Description: This compound (79) represents a highly selective CDK9 inhibitor, achieving 60-fold selectivity over CDK2 and 90-fold selectivity over ARKs. []

Relevance: Despite structural differences, compound 79 exemplifies the potential of developing highly selective CDK9 inhibitors within a chemical space that, while distinct from the target compound, might offer valuable insights. The specific structural features contributing to its selectivity could guide the design of novel CDK9 inhibitors, potentially even analogs of 2-{[4-(4-Fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]carbonyl}-3-pyridinol with enhanced selectivity profiles. []

1-Methoxy-4-(4-methylpiperazine-1-carbonyl)-3,8-diaza-2(4,2)-pyrimidina-1(1,3),4(1,2)-dibenzenacyclononaphan-7-one

Compound Description: Compound 89, although not synthesized due to time constraints, was predicted to exhibit favorable binding to CDK9 based on molecular docking studies. []

Relevance: Though structurally different from the target compound, Compound 89 highlights the continued exploration of diverse chemical structures, particularly macrocycles, as potential CDK9 inhibitors. While its synthesis remains incomplete, its predicted favorable binding suggests that exploring macrocyclic analogs of 2-{[4-(4-Fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]carbonyl}-3-pyridinol could be a worthwhile endeavor in the search for potent and selective CDK9 inhibitors. []

Properties

Product Name

2-{[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]carbonyl}-3-pyridinol

IUPAC Name

[4-[(4-fluorophenyl)methyl]-3-propan-2-yl-1,4-diazepan-1-yl]-(3-hydroxypyridin-2-yl)methanone

Molecular Formula

C21H26FN3O2

Molecular Weight

371.4 g/mol

InChI

InChI=1S/C21H26FN3O2/c1-15(2)18-14-25(21(27)20-19(26)5-3-10-23-20)12-4-11-24(18)13-16-6-8-17(22)9-7-16/h3,5-10,15,18,26H,4,11-14H2,1-2H3

InChI Key

FODKKWHJIZIVPE-UHFFFAOYSA-N

SMILES

CC(C)C1CN(CCCN1CC2=CC=C(C=C2)F)C(=O)C3=C(C=CC=N3)O

Canonical SMILES

CC(C)C1CN(CCCN1CC2=CC=C(C=C2)F)C(=O)C3=C(C=CC=N3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.